molecular formula C6H8ClN3 B3029439 5-Chloro-4-methylpyridine-2,3-diamine CAS No. 662117-20-6

5-Chloro-4-methylpyridine-2,3-diamine

Cat. No.: B3029439
CAS No.: 662117-20-6
M. Wt: 157.60
InChI Key: RSWAKJOKUAKTLU-UHFFFAOYSA-N
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Description

Significance of the Pyridine (B92270) Core in Contemporary Organic Synthesis

The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous and fundamental structural unit in chemistry. nih.gov Its presence is notable in a wide array of natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as numerous alkaloids. nih.govlifechemicals.com In the realm of synthetic chemistry, the pyridine scaffold is one of the most extensively utilized heterocycles in drug design and development. nih.gov This is attributed to several key factors: its ability to improve water solubility in potential drug molecules, its capacity for hydrogen bond formation, and its versatile reactivity. nih.gov

The nitrogen atom in the pyridine ring renders the system electron-deficient, influencing its reactivity. It generally favors nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more demanding conditions. nih.gov This predictable reactivity, combined with the stability of the aromatic ring, makes pyridine and its functionalized derivatives invaluable building blocks for constructing complex molecular architectures. lifechemicals.com Its adaptability has led to its incorporation into a vast number of FDA-approved drugs, agrochemicals, and functional materials. lifechemicals.comsarchemlabs.com

Role of Diaminopyridine Scaffolds as Versatile Synthetic Intermediates and Pharmacophores

The introduction of two amino groups onto the pyridine core, creating a diaminopyridine scaffold, significantly enhances its utility as a synthetic intermediate. These amino groups provide reactive handles for a wide range of chemical transformations, allowing for the facile construction of more complex, often polycyclic, systems. The vicinal arrangement of the amino groups in pyridine-2,3-diamines is particularly significant, as it provides an ideal setup for cyclocondensation reactions to form fused five-membered rings, a common strategy in heterocyclic synthesis.

Beyond their role as synthetic precursors, diaminopyridine scaffolds frequently function as "pharmacophores." A pharmacophore is a specific arrangement of molecular features necessary for a drug to interact with its biological target, such as an enzyme or receptor. The two amino groups can act as crucial hydrogen bond donors and acceptors, enabling precise interactions within a biological binding site. This ability to form strong, directional interactions is a key reason why the diaminopyridine motif is found in many biologically active molecules, contributing to their therapeutic effects which can range from antimicrobial and antiviral to anticancer activities. nih.gov

Specific Research Focus on 5-Chloro-4-methylpyridine-2,3-diamine within the Broader Pyridine-2,3-diamine Chemical Space

Within the diverse family of diaminopyridines, this compound (Table 1) has emerged as a compound of specific interest, not for its own inherent biological activity, but as a highly valuable intermediate for the synthesis of a privileged class of compounds: imidazo[4,5-b]pyridines. mdpi.comresearchgate.net The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines allows these molecules to interact with a variety of biological systems and pathways. nih.gov

The primary synthetic utility of this compound lies in its straightforward conversion to the imidazo[4,5-b]pyridine scaffold. This is typically achieved through a cyclocondensation reaction where the two adjacent amino groups react with a carboxylic acid or its equivalent (such as an orthoester or aldehyde) to form the fused imidazole (B134444) ring. nih.gov

The research focus on this specific diamine is strategic. The chloro and methyl substituents at the 5- and 4-positions of the pyridine ring are not merely passive decorations. They provide chemists with tools to modulate the physicochemical properties of the final imidazo[4,5-b]pyridine product. These properties include:

Lipophilicity: The chloro and methyl groups influence how the final molecule distributes between aqueous and lipid environments, which can affect cell permeability and metabolic stability.

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the acidity and basicity of the heterocyclic system, potentially affecting target binding.

Steric hindrance: The methyl group can provide steric bulk that may enhance selectivity for a particular biological target or protect the molecule from metabolic degradation.

Derivatives of the imidazo[4,5-b]pyridine system have demonstrated a wide spectrum of potent biological activities, including antiproliferative (anticancer), antiviral, antibacterial, and anti-inflammatory effects. mdpi.comnih.govnih.gov Therefore, the specific research focus on this compound is driven by its potential to generate novel, decorated imidazo[4,5-b]pyridine derivatives with fine-tuned properties, leading to the discovery of new and more effective therapeutic agents. mdpi.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 662117-20-6
Molecular Formula C₆H₈ClN₃
Molecular Weight 157.60 g/mol
Canonical SMILES CC1=C(C(=C(N)N=C1)N)Cl

Table of Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-4(7)2-10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWAKJOKUAKTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659337
Record name 5-Chloro-4-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662117-20-6
Record name 5-Chloro-4-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Chloro 4 Methylpyridine 2,3 Diamine and Its Analogues

Strategies for Constructing the Pyridine-2,3-diamine Core

A variety of synthetic strategies have been developed to construct the fundamental pyridine-2,3-diamine scaffold. These methods range from the reduction of nitro-substituted precursors to multi-component and cyclization reactions that build the heterocyclic ring system from acyclic precursors.

Catalytic Hydrogenation of Nitro-substituted Pyridine (B92270) Precursors

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines. This strategy is particularly useful for the synthesis of pyridine-2,3-diamines from readily available nitropyridine precursors. The choice of catalyst, solvent, and reaction conditions is critical to achieve high yields and selectivity.

A common approach involves the reduction of a 2-amino-3-nitropyridine (B1266227) derivative. For instance, 2,3-diamino-6-methoxypyridine (B1587572) can be prepared by the catalytic reduction of 2-amino-6-methoxy-3-nitropyridine. google.com However, challenges such as catalyst leaching and poisoning can sometimes make this approach unsuitable for large-scale production. google.com Another example is the preparation of 2,3-diaminopyridine (B105623) from the catalytic hydrogenation of 2,3-dinitropyridine (B76908) using a palladium on carbon (Pd/C) catalyst in an organic solvent. google.com

PrecursorCatalystSolventTemperature (°C)Time (h)ProductYield (%)
2,3-DinitropyridinePalladium on CarbonToluene5822,3-DiaminopyridineNot specified
2,3-DinitropyridinePalladium on CarbonMethylene Dichloride501.52,3-DiaminopyridineNot specified
2-Amino-6-methoxy-3-nitropyridinePalladium on CarbonNot specifiedNot specifiedNot specified2,3-Diamino-6-methoxypyridineNot specified

Table 1: Examples of Catalytic Hydrogenation for Pyridine-2,3-diamine Synthesis

Metal reduction in acidic media provides an alternative to catalytic hydrogenation. For example, 2,3-diaminopyridine has been synthesized by the reduction of 2-amino-3-nitropyridine using iron in aqueous acidified ethanol (B145695) or tin and hydrochloric acid. chemicalbook.com

Nucleophilic Substitution and Condensation Reactions for Pyridine Ring Formation

Nucleophilic aromatic substitution (SNAr) reactions on activated pyridine rings are a powerful tool for introducing amine functionalities. The synthesis of 2,3-diaminopyridine derivatives can be achieved by the amination of appropriately substituted halopyridines. A notable example is the preparation of 2,3-diaminopyridine compounds from 3-amino-2-halopyridines. This transformation is typically carried out using aqueous ammonia (B1221849) in the presence of a copper catalyst under elevated temperature and pressure. google.com The copper salt facilitates the displacement of the halide with an amino group. google.com

SubstrateReagentCatalystTemperature (°C)Pressure ( kg/cm ²)Time (h)Product
3-Amino-2-chloropyridine (B31603)Aqueous AmmoniaCopper salt100-1501-510-702,3-Diaminopyridine

Table 2: Synthesis of 2,3-Diaminopyridine via Nucleophilic Amination

Condensation reactions, while not directly forming the pyridine-2,3-diamine core, are used to further elaborate this scaffold. For example, pyridine-2,3-diamine can undergo condensation with aromatic aldehydes to form 3-arylideneamino-2-aminopyridines or, under different conditions, cyclize to form 2-aryl-1H-imidazo[4,5-b]pyridines.

Base-Catalyzed Multi-Component Reactions for Highly Substituted Pyridine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. Base-catalyzed MCRs have been successfully employed to generate highly substituted pyridine derivatives, including those with multiple amino substituents.

One such example is the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. This reaction proceeds via a one-pot condensation of hydrazine (B178648) monohydrate, ethyl cyanoacetate, a ketone, and malononitrile, catalyzed by 4-(dimethylamino)pyridine (DMAP) under ultrasound irradiation. ichem.mdresearchgate.net This method provides access to densely functionalized pyridine analogues with high yields in short reaction times. ichem.mdresearchgate.net While this specific example leads to a dihydropyridone, it highlights the potential of MCRs to construct pyridine rings bearing multiple nitrogen substituents.

Component 1Component 2Component 3Component 4CatalystConditionsProduct ClassYield (%)
Hydrazine monohydrateEthyl cyanoacetateKetoneMalononitrileDMAPUltrasonication, RT, 35-50 min1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles>90

Table 3: Base-Catalyzed Multi-Component Synthesis of Diamino Pyridine Analogues

Cyclization Reactions Utilizing Activated Pyridine Building Blocks

The construction of the pyridine ring through cyclization reactions of acyclic precursors is a fundamental strategy in heterocyclic chemistry. Various methods have been developed to synthesize pyridines, which can be adapted to produce derivatives with a 2,3-diamine substitution pattern.

One approach involves the C-H alkenylation/electrocyclization/aromatization sequence of α,β-unsaturated N-benzyl aldimines and ketimines with alkynes to form highly substituted pyridines. nih.gov Another strategy is the construction of 2-pyridone derivatives through the oxidative cyclization of enamides. rsc.org While these methods provide general access to the pyridine core, tailoring them to produce the specific 2,3-diamine substitution can be challenging.

More targeted cyclization strategies often involve the use of activated building blocks. For instance, the reaction of open-chain nitrile precursors with nitrogen-containing compounds can lead to the formation of 2-aminopyridine (B139424) derivatives. google.com Furthermore, the intramolecular amination of activated pyridine N-oxides has been used to construct fused pyrazolopyridine systems, demonstrating the utility of cyclization onto an existing, activated pyridine ring. nih.gov

Regioselective Synthesis of Substituted Pyridine-2,3-diamines

The synthesis of specifically substituted pyridine-2,3-diamines, such as 5-Chloro-4-methylpyridine-2,3-diamine, requires precise control over the introduction of substituents onto the pyridine ring. Regioselectivity is a key challenge in pyridine chemistry, and various strategies have been developed to address this.

Control of Halogenation and Amination Positions

Achieving the desired substitution pattern often involves a combination of directing group effects and the use of specific reagents and reaction conditions to control the regioselectivity of halogenation and amination reactions.

For the introduction of a chlorine atom, methods for the regioselective chlorination of aminopyridines are of great importance. For example, the chlorination of 2-aminopyridines can be achieved with high regioselectivity using lithium chloride (LiCl) as the chlorine source in the presence of Selectfluor. rsc.org The position of chlorination is influenced by the substitution pattern of the starting aminopyridine. rsc.org

The introduction of amino groups can also be directed. A straightforward process for the amination of pyridines at the 4-position involves the formation of a phosphonium (B103445) salt derivative, which then reacts with sodium azide. nih.gov If the 4-position is blocked, amination occurs at the 2-position. nih.gov For the synthesis of N-substituted 3-amino-4-halopyridines, a protocol involving a sequential Boc-removal and reductive amination has been developed, providing access to these valuable intermediates. nih.gov

The synthesis of this compound would likely involve a multi-step sequence starting from a 4-methylpyridine (B42270) derivative. The regioselective introduction of the chloro and two amino groups would need to be carefully orchestrated, potentially involving the nitration of a 2-amino-4-methylpyridine (B118599) derivative, followed by reduction and subsequent chlorination, or by starting with a pre-chlorinated pyridine and introducing the amino groups.

Reaction TypeReagentsSubstrate ClassPosition of Functionalization
ChlorinationLiCl, Selectfluor2-AminopyridinesRegioselective, dependent on substituents
Amination1. Phosphonium salt formation2. Sodium azidePyridines4-position (or 2-position if 4 is blocked)
N-alkylation/arylation of 3-amino-4-halopyridinesTFA, TMSOTf, Aldehyde/KetoneN-Boc-3-amino-4-halopyridinesN-substitution of the 3-amino group

Table 4: Methods for Regioselective Functionalization of Pyridines

Methodologies for Introducing Alkyl Substituents

The introduction of alkyl substituents onto the pyridine ring is a crucial transformation for modifying the steric and electronic properties of the target molecule. Several methodologies can be employed for the alkylation of diaminopyridine scaffolds.

Reductive amination is a widely used method for the N-alkylation of amines. This reaction involves the condensation of an amine with an aldehyde or a ketone to form an imine or enamine, which is then reduced in situ to the corresponding alkylated amine. While direct N-alkylation of diaminopyridines can be challenging, this two-step, one-pot procedure offers a viable route.

Another approach involves the direct C-alkylation of the pyridine ring. The Minisci reaction, a radical-based substitution, allows for the introduction of alkyl groups at positions ortho and para to the nitrogen atom in electron-deficient pyridine rings. This method is particularly useful for the functionalization of the pyridine core.

Alkylation MethodReagents and ConditionsPosition of AlkylationReference
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N-alkylation google.com
Minisci ReactionAlkyl Radical Source (e.g., from carboxylic acid), OxidantC2, C4, or C6 google.com
N-AlkylationAlkyl Halide, BaseN-alkylation google.com

This table presents general methodologies for the alkylation of pyridine derivatives, which can be adapted for the synthesis of analogues of this compound.

Green Chemistry Principles in Diaminopyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. The development of metal-free catalytic systems and the optimization of environmentally benign reaction conditions are key aspects of this approach.

Transition metal catalysts, while highly efficient, can pose environmental and economic challenges due to their toxicity and cost. Consequently, there is a growing interest in developing metal-free catalytic systems for the synthesis of diaminopyridines. Organocatalysis, for instance, utilizes small organic molecules to catalyze reactions, offering a more sustainable alternative. Metal-free cycloaddition reactions, such as the [2 + 2 + 2] cycloaddition of ynamides with nitriles, provide an efficient route to 2,4-diaminopyridines. acs.org Furthermore, catalyst-free approaches for the synthesis of 2-aminopyridine derivatives have been developed using inexpensive ammonia sources. rsc.org

The optimization of reaction conditions plays a crucial role in developing greener synthetic routes. This includes the use of environmentally friendly solvents, such as water or bio-based solvents, and the implementation of energy-efficient techniques like microwave-assisted synthesis. acs.org Solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal green chemistry approach by minimizing waste generation.

The following table highlights some green chemistry approaches applicable to the synthesis of pyridine derivatives.

Green Chemistry ApproachKey FeaturesApplication in Pyridine SynthesisReference
Metal-Free CatalysisAvoids toxic and expensive metals, often milder reaction conditions.Synthesis of 2,4-diaminopyridines via cycloaddition. acs.org acs.org
Microwave-Assisted SynthesisReduced reaction times, often higher yields, lower energy consumption.Synthesis of various pyridine derivatives. acs.org
Use of Green Solvents (e.g., Water)Non-toxic, readily available, environmentally safe.Hantzsch dihydropyridine (B1217469) synthesis. acs.org
Solvent-Free ReactionsMinimizes waste, simplifies work-up procedures.Synthesis of dihydropyrimidinones. google.com

This table provides examples of green chemistry principles that can be applied to the synthesis of diaminopyridine compounds.

Specific Synthetic Routes to this compound and Related Halogenated Diamines

The synthesis of halogenated diaminopyridines often involves multi-step sequences starting from readily available precursors. Key strategies include the reduction of nitropyridine derivatives and direct amination of halogenated pyridines.

A common and effective route to aminopyridines involves the reduction of a corresponding nitropyridine precursor. In the context of this compound, a plausible synthetic pathway would start from a suitably substituted nitropyridine. For instance, the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) has been achieved starting from 2-chloro-4-methyl-3-nitropyridine. google.comgoogleapis.com This precursor can be obtained through the nitration of 2-chloro-4-methylpyridine. The subsequent reduction of the nitro group to an amino group can be accomplished using various reducing agents, such as iron powder in acidic media or catalytic hydrogenation.

A general representation of this synthetic approach is outlined below:

Halogenated Methylpyridine → Halogenated Methyl-Nitropyridine → Halogenated Methyl-Aminopyridine

The synthesis of 2,3-diaminopyridine has been reported through the reduction of 2-amino-3-nitropyridine using reagents like iron in aqueous acidified ethanol or through catalytic reduction. orgsyn.org This methodology can be adapted for the synthesis of the target molecule by starting with an appropriately substituted 2-amino-3-nitropyridine derivative.

Direct amination of halogenated pyridines provides a more direct route to diaminopyridines. This approach involves the nucleophilic substitution of a halogen atom with an amino group. The reactivity of halogens on the pyridine ring towards nucleophilic substitution is dependent on their position and the presence of other activating or deactivating groups. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack.

The synthesis of 2,3-diaminopyridine has been achieved through the amination of 3-amino-2-chloropyridine with concentrated aqueous ammonia. orgsyn.org This suggests that a similar strategy could be employed for the synthesis of this compound, potentially starting from a di-halogenated precursor. However, controlling the regioselectivity of the amination can be a challenge. The following table provides an example of a direct amination reaction for a related compound.

Starting MaterialReagents and ConditionsProductYieldReference
2-Chloro-3-aminopyridineZinc ammonium (B1175870) chloride, 220 °C, 5 h2,3-Diaminopyridine60% chemicalbook.com

This table illustrates a direct amination approach for the synthesis of a diaminopyridine.

Comparative Analysis of Synthetic Efficiencies and Yields for Similar Pyridine Diamines

Detailed research findings for the synthesis of parent and isomeric pyridine diamines offer a baseline for evaluating the efficiency of producing more complex derivatives.

Synthesis of 2,3-Diaminopyridine

An alternative approach involves the direct reduction of 2,3-dinitropyridine. This method is conceptually simpler, relying on catalytic hydrogenation with a catalyst such as palladium on carbon (Pd/C) to simultaneously reduce both nitro groups. google.com While specific yields can vary based on reaction conditions (solvent, temperature, pressure), this route is often preferred for its directness if the dinitro precursor is accessible.

Synthesis of 2,6-Diaminopyridine

Synthesis of Polysubstituted Analogues

The following table provides a comparative summary of yields for different pyridine diamine syntheses.

Target CompoundStarting Material(s)Key Reaction TypeReported Overall YieldReference
2,3-Diaminopyridine 2-AminopyridineMulti-step (Halogenation, Nitration, Reduction)26–43% orgsyn.org
2,3-Diaminopyridine 2,3-DinitropyridineCatalytic HydrogenationVaries (Method described) google.com
2,6-Diaminopyridine Pyridine, Sodium AmideChichibabin Amination~50–70% google.com

Chemical Transformations and Derivatization Strategies of 5 Chloro 4 Methylpyridine 2,3 Diamine

Reactivity of the Diamine Functionality

The presence of two adjacent amino groups on the pyridine (B92270) ring dictates the principal reactivity of 5-chloro-4-methylpyridine-2,3-diamine. These amines can undergo a variety of reactions typical of primary aromatic amines, including acylation, carbamate (B1207046) formation, Schiff base formation, and silylation. The relative reactivity of the two amino groups can sometimes be influenced by steric and electronic factors, potentially allowing for selective functionalization under controlled conditions.

Acylation Reactions for Amine Functionalization

Acylation is a fundamental transformation for the functionalization of amines, leading to the formation of amides. This reaction is commonly employed to introduce a wide array of substituents, thereby modifying the physicochemical properties of the parent molecule. The acylation of this compound can be achieved using various acylating agents, such as acid chlorides or anhydrides.

The reaction of the diamine with an acylating agent, for instance, benzoyl chloride in the presence of a base like pyridine, is expected to yield the corresponding amide derivatives. Depending on the stoichiometry of the reagents and reaction conditions, mono- or di-acylated products can be obtained. The formation of the di-acylated product would involve the functionalization of both the 2- and 3-amino groups.

Selective acylation of one amino group over the other in 2,3-diaminopyridine (B105623) derivatives can be challenging but may be achieved under specific conditions by exploiting subtle differences in their nucleophilicity or by using bulky acylating agents that favor reaction at the less sterically hindered amino group. Enzymatic acylation has also been explored as a method for achieving regioselectivity in the acylation of diaminonucleoside derivatives, which could potentially be applied to pyridine diamines. nih.gov

Table 1: Examples of Acylating Agents for Amine Functionalization

Acylating AgentExpected Product TypePotential Reaction Conditions
Acetic AnhydrideDiacetylated AmidePyridine, room temperature
Benzoyl ChlorideBenzoylated AmidePyridine or triethylamine, CH₂Cl₂
3,4-Dichlorobenzoyl chlorideDichlorobenzoylated AmidePyridine, Tetrahydrofuran

This table presents hypothetical examples based on general acylation reactions of aromatic diamines.

Carbamate Formation Reactions

Carbamates are another important class of derivatives that can be synthesized from the diamine functionality of this compound. Carbamates are often used as protecting groups for amines in multi-step organic synthesis due to their stability and the relative ease of their subsequent removal. wikipedia.org They are also integral structural motifs in many biologically active compounds.

The formation of carbamates from this compound can be accomplished by reacting it with alkyl or aryl chloroformates in the presence of a base. For instance, the reaction with ethyl chloroformate would yield the corresponding ethyl carbamate.

A widely used reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.orgmychemblog.com The reaction of the diamine with Boc₂O, typically in the presence of a base such as sodium bicarbonate or 4-(dimethylamino)pyridine (DMAP), would lead to the formation of the N-Boc protected derivative. mychemblog.comnih.govchemicalbook.com Depending on the reaction conditions, either one or both amino groups can be protected. wikipedia.orgmychemblog.com

Table 2: Reagents for Carbamate Formation

ReagentProduct TypeCommon Base
Ethyl ChloroformateEthyl CarbamateTriethylamine
Phenyl ChloroformatePhenyl CarbamatePyridine
Di-tert-butyl dicarbonate (Boc₂O)tert-Butyl Carbamate (Boc)DMAP, NaHCO₃

This table outlines common reagents and conditions for carbamate formation from primary amines.

Schiff Base Formation and Imine Chemistry

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is a cornerstone of imine chemistry and provides a pathway to a vast array of compounds with diverse applications. The reaction of this compound with aldehydes or ketones is expected to yield the corresponding Schiff bases.

The condensation with an aromatic aldehyde, such as benzaldehyde, would likely involve both amino groups to form a di-imine derivative, particularly when the aldehyde is used in excess. researchgate.net The reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The specific structure of the resulting Schiff base will depend on the carbonyl compound used. nih.gov The formation of these imines can be a key step in the synthesis of more complex heterocyclic systems. nih.gov

Table 3: Carbonyl Compounds for Schiff Base Formation

Carbonyl CompoundExpected Schiff Base Type
BenzaldehydeN,N'-Dibenzylidene-5-chloro-4-methylpyridine-2,3-diamine
AcetoneN,N'-Diisopropylidene-5-chloro-4-methylpyridine-2,3-diamine
2-ChlorobenzaldehydeN,N'-Bis(2-chlorobenzylidene)-5-chloro-4-methylpyridine-2,3-diamine

This table provides examples of carbonyl compounds and the expected type of Schiff base formed upon reaction with a diamine.

Silylation Reactions for Analytical and Synthetic Purposes

Silylation is a chemical process in which a silyl (B83357) group (-SiR₃) is introduced into a molecule, typically by replacing an active hydrogen atom in functional groups like amines, alcohols, and thiols. In analytical chemistry, silylation is frequently employed to increase the volatility and thermal stability of compounds for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com

For analytical purposes, this compound can be derivatized using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). mdpi.comnih.gov This reaction would convert the primary amino groups into their trimethylsilyl (B98337) (TMS) derivatives. The resulting silylated compound would be more amenable to GC-MS analysis, allowing for its detection and quantification in various matrices. The choice of silylating agent and reaction conditions can be optimized to ensure complete derivatization. nih.gov

Table 4: Common Silylating Agents for GC-MS Derivatization

Silylating AgentAbbreviationTypical Reaction Conditions
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA60-80°C, with or without TMCS catalyst
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFARoom temperature to 60°C
N,O-Bis(trimethylsilyl)acetamideBSA60°C, often with TMCS in pyridine

This table lists common silylating agents used for the derivatization of compounds containing amino groups for GC-MS analysis.

Cyclocondensation Reactions to Form Fused Heterocyclic Systems

The ortho-disposition of the two amino groups in this compound makes it an excellent precursor for the synthesis of fused bicyclic heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of a new ring fused to the original pyridine ring, leading to the creation of more complex and often biologically active molecular architectures.

Synthesis of Imidazo[4,5-b]pyridines and Analogous Bicyclic Frameworks

One of the most important applications of 2,3-diaminopyridine derivatives is in the synthesis of imidazo[4,5-b]pyridines. This heterocyclic scaffold is a key structural component in numerous pharmacologically active compounds. The synthesis of the imidazo[4,5-b]pyridine ring system can be achieved by reacting this compound with a variety of one-carbon synthons.

Common methods include the condensation with carboxylic acids, aldehydes, or orthoesters. For example, reaction with formic acid would lead to the formation of the parent 6-chloro-7-methyl-3H-imidazo[4,5-b]pyridine. Using other carboxylic acids or their derivatives would result in the introduction of a substituent at the 2-position of the imidazole (B134444) ring. Similarly, condensation with aldehydes, often in the presence of an oxidizing agent, can also yield 2-substituted imidazo[4,5-b]pyridines. ijmpronline.com Another approach involves a palladium-catalyzed amidation of 2-chloro-3-amino-pyridines followed by in situ cyclization to form the imidazo[4,5-b]pyridine core. organic-chemistry.org

Table 5: Reagents for the Synthesis of Imidazo[4,5-b]pyridines

ReagentExpected 2-SubstituentNotes
Formic Acid-HPhillips-Ladenburg condensation
Acetic Acid-CH₃Phillips-Ladenburg condensation
Benzaldehyde-C₆H₅Often requires an oxidizing agent
Triethyl Orthoformate-HFollowed by acid-catalyzed cyclization

This table illustrates various reagents that can be used for the cyclocondensation reaction with this compound to form the imidazo[4,5-b]pyridine ring system.

Formation of Diverse Polycyclic Aromatic Nitrogen Heterocycles

The ortho-diamine functionality of this compound is a versatile precursor for the construction of fused heterocyclic systems, particularly imidazopyridines. One of the most efficient methods for this transformation is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based multicomponent reaction. nih.gov This one-pot synthesis involves the reaction of the diamine with an aldehyde and an isocyanide, typically under acidic catalysis, to rapidly generate structurally diverse and complex N-bridgehead heterobicyclic compounds. nih.govnih.gov

The reaction proceeds through the initial formation of an imine between the 2-amino group and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization involving the 3-amino group leads to the formation of the fused imidazole ring. This methodology provides a powerful tool for creating libraries of imidazo[1,2-a]pyridine (B132010) derivatives by varying the aldehyde and isocyanide components. nih.govbeilstein-journals.org

Table 1: Examples of Polycyclic Heterocycle Formation via GBB Reaction
Aldehyde ComponentIsocyanide ComponentCatalystResulting Fused Heterocycle Core
5-Nitrofurfuraltert-Butyl isocyanidep-Toluenesulfonic acid2-(5-Nitrofuryl)-3-(tert-butylamino)imidazo[1,2-a]pyridine
BenzaldehydeCyclohexyl isocyanideZirconium(IV) chloride2-Phenyl-3-(cyclohexylamino)imidazo[1,2-a]pyridine
4-Chlorobenzaldehydetert-Butyl isocyanideScandium(III) triflate2-(4-Chlorophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyridine

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The chloro substituent at the C-5 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of a wide array of functional groups.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. ccspublishing.org.cn The Buchwald-Hartwig amination, for example, enables the coupling of primary and secondary amines with the chloro-pyridine core, using a palladium catalyst and a suitable phosphine (B1218219) ligand. sigmaaldrich.comacs.org This reaction is highly versatile for forging C-N bonds. Similarly, other nucleophiles such as thiols and alcohols (or their corresponding sodium salts) can displace the chloride to form thioethers and ethers, respectively. rsc.orgmdpi.com These reactions often proceed under milder conditions than traditional SNAr reactions, which may require high temperatures. mdpi.comresearchgate.net

Table 2: Modification of the Chloro Substituent via Nucleophilic Substitution
NucleophileReaction TypeTypical Catalyst/BaseProduct Functional Group
AnilineBuchwald-Hartwig AminationPd2(dba)3 / BINAP / K2CO3-NH-Ph
PiperidineBuchwald-Hartwig AminationPd(OAc)2 / XPhos / NaOtBu-N(CH2)5
Sodium methoxideSNArNone (reagent is base)-OCH3
ThiophenolSNArK2CO3-S-Ph

Carbon-carbon bond formation at the C-5 position, replacing the chloro group, is predominantly achieved through palladium-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura reaction, which couples the chloropyridine with an organoboron reagent (such as an arylboronic acid), is a powerful method for introducing aryl and heteroaryl substituents. scispace.commdpi.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand (e.g., phosphines like PPh₃ or more specialized Buchwald ligands) is critical for achieving high yields and preventing side reactions. sigmaaldrich.comscispace.com Other cross-coupling reactions, such as the Stille coupling (with organostannanes) or the Sonogashira coupling (with terminal alkynes), can also be employed to introduce various alkyl, vinyl, and alkynyl groups, further expanding the synthetic utility of the starting material.

Table 3: Arylation of the Pyridine Nucleus
Coupling PartnerReaction NameCatalyst System (Example)Introduced Group
Phenylboronic acidSuzuki-Miyaura CouplingPd(PPh3)4 / Na2CO3Phenyl
4-Methoxyphenylboronic acidSuzuki-Miyaura CouplingPd(OAc)2 / SPhos / K3PO44-Methoxyphenyl
Tributyl(vinyl)stannaneStille CouplingPdCl2(PPh3)2Vinyl
PhenylacetyleneSonogashira CouplingPdCl2(PPh3)2 / CuI / Et3NPhenylethynyl

Oxidation and Reduction Chemistry of the Pyridine and Amine Moieties

The pyridine nitrogen atom can be selectively oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.com This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.

The resulting N-oxide can be a key intermediate for further functionalization. For instance, nitration of pyridine N-oxides can be achieved under relatively mild conditions compared to the parent pyridine. Treatment of the N-oxide with a mixture of concentrated nitric and sulfuric acids can introduce a nitro group onto the ring, often at the C-4 position. chemicalbook.com The direct oxidation of the exocyclic amino groups to nitroso or nitro derivatives is more challenging to control and typically requires specific reagents to avoid over-oxidation or ring degradation.

Table 4: Selective Oxidation Reactions
Target MoietyReagentTypical ConditionsProduct
Pyridine NitrogenHydrogen Peroxide / Acetic Acid70-80 °CPyridine-1-oxide derivative
Pyridine Ring (via N-oxide)HNO3 / H2SO490-100 °C4-Nitro-pyridine-1-oxide derivative

Reduction reactions are crucial for manipulating functional groups introduced through oxidation. For example, a nitro group installed on the pyridine ring can be efficiently reduced back to an amino group, providing access to pyridine triamines. This transformation is commonly accomplished via catalytic hydrogenation. chemicalbook.com

This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C). chemicalbook.com Chemical reducing agents, such as iron powder in acetic acid or tin(II) chloride, also provide effective and often more chemoselective alternatives for the reduction of nitro groups without affecting other reducible functionalities that might be present in the molecule. google.com

Table 5: Controlled Reduction of a 4-Nitro Derivative
MethodReagent/CatalystTypical ConditionsProduct
Catalytic HydrogenationH2, Pt/Mo on Carbon3 bar H2, 30 °CPyridine-2,3,4-triamine derivative
Chemical ReductionFe powder / Acetic Acid100 °CPyridine-2,3,4-triamine derivative
Chemical ReductionSnCl2·2H2O / HClRefluxPyridine-2,3,4-triamine derivative

Metal Complexation and Coordination Chemistry

The unique arrangement of donor atoms in this compound—a pyridine nitrogen and two amino groups in ortho positions—renders it a compelling candidate for the formation of stable chelate rings with metal ions. The electronic properties of the pyridine ring, influenced by the chloro and methyl substituents, are expected to play a significant role in the stability and properties of the resulting metal complexes.

This compound possesses the structural requisites to function as a bidentate or potentially a tridentate ligand. The most probable coordination mode involves the formation of a stable five-membered chelate ring through the nitrogen atoms of the pyridine ring and one of the adjacent amino groups. This bidentate chelation is a common and favored coordination behavior for 2-aminopyridine (B139424) derivatives.

Alternatively, both amino groups could coordinate to a metal center, leading to a different chelation mode. However, the ortho-disposition of the two amino groups might introduce steric constraints, making simultaneous coordination to a single metal center less favorable unless the metal ion has a suitable coordination geometry and size. In scenarios involving larger metal ions or the formation of polynuclear complexes, this diamine functionality could bridge two metal centers.

The term "denticity" refers to the number of donor groups in a single ligand that bind to the central metal atom in a coordination complex. For this compound, the potential denticity is a key aspect of its ligand design.

Potential Donor AtomsPossible DenticityLikely Chelate Ring SizeNotes
Pyridine-N, Amino-N2Bidentate5-memberedThis is a highly probable coordination mode, leading to stable complexes.
Amino-N2, Amino-N3Bidentate4-memberedThis is less likely due to the strain associated with a four-membered ring.
Pyridine-N, Amino-N2, Amino-N3TridentateFused 5- and 4-membered ringsThis would require a specific metal ion geometry and could be sterically hindered.

The electronic effects of the chloro and methyl groups on the pyridine ring are also crucial. The electron-withdrawing nature of the chlorine atom would decrease the basicity of the pyridine nitrogen, potentially affecting its coordination strength. Conversely, the electron-donating methyl group would slightly increase the electron density on the ring, which could enhance the donor ability of the nitrogen atoms.

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry would be critical in isolating the desired complex.

While specific experimental data for complexes of this compound are not available, the characterization of such complexes would rely on a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C=N bonds upon coordination would provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the proton and carbon signals of the pyridine ring and amino groups upon complexation would elucidate the binding mode.

UV-Visible Spectroscopy: The electronic transitions within the metal complexes would offer insights into the coordination environment of the metal ion.

Mass Spectrometry: This would be used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.

Based on studies of similar ligands, it is anticipated that this compound would form stable complexes with a variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II). The resulting complexes could exhibit diverse geometries, including square planar, tetrahedral, or octahedral, depending on the metal ion and the stoichiometry of the reaction.

Metal IonExpected GeometryPotential Properties
Cu(II)Square Planar / Distorted OctahedralParamagnetic, Colored
Ni(II)Square Planar / OctahedralDiamagnetic or Paramagnetic, Colored
Co(II)Tetrahedral / OctahedralParamagnetic, Colored
Zn(II)TetrahedralDiamagnetic, Colorless

Further research into the synthesis and characterization of metal complexes of this compound is needed to fully explore its potential as a versatile ligand in coordination chemistry.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 4 Methylpyridine 2,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the carbon and proton environments within the molecule.

The ¹H NMR spectrum of 5-Chloro-4-methylpyridine-2,3-diamine is expected to display distinct signals corresponding to the aromatic proton, the methyl group protons, and the protons of the two amino groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring.

Aromatic Proton (H-6): A single proton is attached to the pyridine ring at the C-6 position. This proton is anticipated to appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the adjacent ring nitrogen and the chloro and amino substituents.

Methyl Protons (-CH₃): The methyl group at the C-4 position will give rise to a sharp singlet, as there are no adjacent protons to cause splitting.

Amino Protons (-NH₂): The two amino groups at the C-2 and C-3 positions contain a total of four protons. These typically appear as two broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (aromatic)7.5 - 8.0Singlet (s)1H
-NH₂ (C-2)4.5 - 5.5Broad Singlet (br s)2H
-NH₂ (C-3)4.5 - 5.5Broad Singlet (br s)2H
-CH₃ (C-4)2.2 - 2.5Singlet (s)3H

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected: five for the pyridine ring and one for the methyl group. The chemical shifts are determined by the nature of the substituents attached to the ring.

C-2 and C-3: These carbons, bonded to amino groups, are expected to be significantly shielded and appear at higher field (lower ppm) compared to other ring carbons.

C-4: This carbon is attached to the methyl group and is situated between the C-3 amino and C-5 chloro substituents.

C-5: The carbon atom bonded to the electronegative chlorine atom will be deshielded, but this effect is moderated by the adjacent amino and methyl groups.

C-6: This carbon, adjacent to the ring nitrogen, will appear at a characteristic downfield shift.

-CH₃ Carbon: The methyl carbon will appear as a signal in the aliphatic region at a high field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3130 - 135
C-4140 - 145
C-5115 - 120
C-6140 - 145
-CH₃15 - 20

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguous assignment of signals and confirmation of the molecular structure. rsc.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, significant COSY correlations are not expected due to the isolated nature of the H-6 and methyl protons. However, weak long-range couplings might be observable between the H-6 proton and the methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H-6 signal to the C-6 resonance and the methyl proton signal to the methyl carbon resonance. rsc.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for determining the connectivity across multiple bonds (typically 2-3 bonds). rsc.org It provides the final confirmation of the substitution pattern. Key expected correlations include:

The H-6 proton showing correlations to C-2, C-4, and C-5.

The methyl protons showing correlations to C-3, C-4, and C-5.

The amino protons showing correlations to their adjacent ring carbons (e.g., NH₂ at C-2 correlating to C-2 and C-3).

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. researchgate.net

N-H Stretching: The two amino (-NH₂) groups will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. tsijournals.com The presence of two distinct peaks in this region is a strong indicator of a primary amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ groups is expected around 1600-1650 cm⁻¹. tsijournals.com

C=C and C=N Stretching: The pyridine ring vibrations (stretching of C=C and C=N bonds) produce a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region. chimia.ch

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric & Symmetric N-H Stretch-NH₂3300 - 3500Medium-Strong
Aromatic C-H StretchAr-H3000 - 3100Weak-Medium
Aliphatic C-H Stretch-CH₃2850 - 2980Weak-Medium
N-H Bend (Scissoring)-NH₂1600 - 1650Medium-Strong
Ring C=C and C=N StretchPyridine Ring1400 - 1600Medium-Strong
C-Cl StretchAr-Cl600 - 800Strong

FTIR spectroscopy is highly sensitive to intermolecular interactions, particularly hydrogen bonding. jchemrev.comrsc.org In the solid state, this compound molecules can engage in extensive intermolecular hydrogen bonding. nih.gov These interactions primarily involve the amino groups acting as hydrogen bond donors and the pyridine ring nitrogen or the nitrogen of an amino group on an adjacent molecule acting as acceptors. mdpi.commdpi.com

The presence of strong intermolecular hydrogen bonding has a distinct effect on the FTIR spectrum:

Broadening and Red-Shifting of N-H Bands: Compared to a spectrum taken in a dilute non-polar solution (where molecules are isolated), the N-H stretching bands in a solid-state spectrum will be significantly broadened and shifted to lower frequencies (a red shift). jchemrev.comquora.com The magnitude of this shift is indicative of the strength of the hydrogen bond. jchemrev.com

Changes in Ring Vibrations: Hydrogen bonding to the pyridine ring nitrogen can also cause slight shifts in the positions of the C=C and C=N ring stretching vibrations.

By comparing spectra obtained under different conditions (e.g., solid-state vs. dilute solution), the extent and nature of hydrogen bonding can be effectively investigated. quora.com The crystal structure of the related compound 5-chloropyridine-2,3-diamine (B1270002) shows that molecules pack into spiral hydrogen-bonded columns, indicating that such interactions are a dominant feature in the solid state for this class of compounds. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides valuable insights into its electronic structure and its potential to form charge-transfer complexes.

Electronic Absorption Characteristics and π→π / n→π Transitions**

The UV-Vis spectrum of pyridine and its derivatives is characterized by absorption bands arising from π→π* and n→π* electronic transitions. The pyridine ring, an aromatic system, exhibits strong absorptions corresponding to π→π* transitions. The presence of the lone pair of electrons on the nitrogen atom also allows for weaker n→π* transitions.

In this compound, the electronic transitions are influenced by the combination of the pyridine core and the attached functional groups: the chloro, methyl, and two amino groups.

π→π Transitions*: These are typically high-energy transitions resulting in strong absorption bands, often observed in the shorter wavelength region of the UV spectrum. The extended conjugation provided by the amino groups acting as auxochromes tends to shift these absorptions to longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine.

n→π Transitions: These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to an antibonding π orbital. These are generally of lower energy and appear as weaker, longer-wavelength bands compared to the π→π* transitions. The amino groups can also contribute to n→π* transitions.

While specific experimental data for this compound is not extensively published, the expected UV-Vis absorption characteristics can be inferred from related pyridine derivatives. The interplay of the electron-donating amino and methyl groups and the electron-withdrawing chloro group on the pyridine ring will finely tune the energies of these transitions.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionExpected Intensity
π → ππ (HOMO) → π (LUMO)Shorter UV (200-300 nm)High (Strong)
n → πn (Nitrogen lone pair) → π (LUMO)Longer UV ( >300 nm)Low (Weak)

Spectrophotometric Studies of Charge Transfer Complexes

This compound, with its electron-rich amino groups and pyridine nitrogen, can act as an effective electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. These interactions lead to the formation of a new, distinct absorption band in the visible region of the spectrum, which is not present in the spectra of the individual donor or acceptor molecules.

Studies on the closely related compound, 2,3-diaminopyridine (B105623) (2,3-DAP), provide a model for the behavior of this compound. When 2,3-DAP is mixed with π-electron acceptors like chloranilic acid (CHA) or tetrachloro-p-benzoquinone (chloranil), colored CT complexes are formed. nih.govtandfonline.com The formation and properties of these complexes can be thoroughly investigated using UV-Vis spectrophotometry.

The appearance of the new absorption band is due to the transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of the donor (the diamine) to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. nih.gov The stoichiometry of these complexes is often found to be 1:1, as determined by methods like Job's method of continuous variation. nih.govtandfonline.com

Spectrophotometric analysis allows for the determination of key parameters that characterize the stability and electronic properties of the CT complex, such as the formation constant (KCT) and the molar extinction coefficient (ε). nih.gov

Table 2: Spectrophotometric Data for Charge-Transfer Complexes of 2,3-Diaminopyridine (Analogous Compound)

Electron DonorElectron AcceptorSolventλmax of CT Band (nm)StoichiometryReference
2,3-DiaminopyridineChloranilic AcidEthanol (B145695)5251:1 nih.gov
2,3-DiaminopyridineChloranilChloroform5401:1 tandfonline.com
2,3-DiaminopyridineTetracyanoethyleneChloroform472, 6351:3 tandfonline.com

Mass Spectrometry (MS) and hyphenated techniques

Mass spectrometry is an indispensable tool for the structural elucidation and analysis of organic compounds. For this compound, MS and its hyphenated techniques provide definitive molecular weight, elemental composition, structural features, and purity information.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula of this compound, which is C6H7ClN2.

By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be confirmed, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 3: High-Resolution Mass Data for this compound

ParameterValue
Molecular FormulaC6H7ClN2
Theoretical Exact Mass ([M+H]+)159.03740 u
Expected Isotopic PatternPresence of 37Cl isotope at [M+2+H]+ with ~32% relative intensity of the 35Cl peak.

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecular ion of this compound will break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides a fingerprint of the molecule's structure.

While a specific published spectrum for this exact compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation rules for aromatic amines and halogenated pyridines:

Loss of a Methyl Radical (•CH3) : A common fragmentation for methylated aromatic compounds, leading to a fragment ion at m/z [M-15]+.

Loss of Hydrogen Cyanide (HCN) : Cleavage of the pyridine ring can result in the loss of a neutral HCN molecule, a characteristic fragmentation for pyridines, leading to a fragment at m/z [M-27]+.

Loss of a Chlorine Radical (•Cl) : The C-Cl bond can cleave, resulting in a fragment ion at m/z [M-35]+.

Alpha-Cleavage : The bond adjacent to the amino groups can break, leading to the loss of an amino radical (•NH2) or related fragments.

The relative abundance of these and other fragments provides structural confirmation.

Table 4: Predicted Key Mass Fragments for this compound

m/z (for 35Cl)Possible Fragment Structure / Neutral Loss
158[M]+. (Molecular Ion)
143[M - CH3]+
131[M - HCN]+.
123[M - Cl]+

HPLC-MS for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique ideal for analyzing reaction mixtures and assessing the purity of compounds like this compound.

Purity Assessment : HPLC separates the target compound from impurities, starting materials, and by-products. The mass spectrometer then provides mass identification for each separated peak. This allows for the confident identification of impurities and the calculation of the purity level of the main compound based on the relative peak areas. A common method would involve a reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (B52724) containing a modifier like formic acid to ensure good peak shape and ionization.

Reaction Monitoring : The synthesis of this compound can be monitored by taking small aliquots from the reaction mixture over time and analyzing them by HPLC-MS. This allows for tracking the consumption of reactants and the formation of the desired product and any intermediates or by-products. This real-time information is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation.

Table 5: Representative HPLC-MS Method Parameters for Analysis

ParameterTypical Condition
HPLC System
ColumnReverse-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
GradientLinear gradient from 5% to 95% B over several minutes
Flow Rate0.3 - 0.5 mL/min
Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Scan ModeFull Scan (to detect all ions) and/or Selected Ion Monitoring (SIM) for target m/z [M+H]+
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

X-ray Crystallography and Solid-State Structural Analysis

Despite a thorough review of available data, no published single-crystal X-ray diffraction studies for this compound were found. Consequently, detailed experimental data regarding its precise molecular geometry, crystal packing, and potential polymorphism are not available in the current body of scientific literature.

Elucidation of Crystal Packing Motifs and Intermolecular Interactions (e.g., N-H⋯X, C-H⋯π, π-π Stacking)

As a crystal structure has not been reported, there is no experimental information on the crystal packing motifs or the specific intermolecular interactions, such as hydrogen bonding (N-H⋯X), C-H⋯π, or π-π stacking, that govern the supramolecular assembly of this compound in the solid state.

Polymorphism and Crystalline Form Characterization

There are no studies available in the scientific literature that investigate or characterize the existence of polymorphs or different crystalline forms of this compound.

Elemental Analysis for Stoichiometric Verification

While elemental analysis is a standard technique for verifying the stoichiometry of a synthesized compound, specific published reports detailing the experimental elemental analysis data (e.g., percentage of Carbon, Hydrogen, Nitrogen, and Chlorine) for this compound could not be located. Chemical suppliers list the expected molecular formula as C₆H₈ClN₃, which corresponds to theoretical elemental percentages, but peer-reviewed experimental data for verification is not available.

Computational Chemistry and Theoretical Investigations of 5 Chloro 4 Methylpyridine 2,3 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational studies. DFT methods are widely used to investigate the electronic structure and properties of molecules, providing a balance between accuracy and computational cost. ijesit.comscispace.com

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. By finding the minimum energy conformation, these calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net For heterocyclic compounds like 5-Chloro-4-methylpyridine-2,3-diamine, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve reliable geometric predictions. ijesit.com

The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated. This includes the calculation of molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its reactive sites. researchgate.netnih.gov

Table 1: Representative Predicted Geometrical Parameters for a Substituted Chloropyridine Ring (Illustrative) Note: This table provides an example of typical parameters obtained from DFT calculations for similar molecular frameworks, as specific calculated data for this compound is not readily available in published literature.

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC-Cl1.74 Å
Bond LengthC-N (pyridine)1.34 Å
Bond LengthC-C (pyridine)1.39 Å
Bond AngleC-C-Cl119.5°
Bond AngleC-N-C (pyridine)117.0°
Dihedral AngleH-N-C-C~180° (for planar amine group)

This interactive table showcases typical geometric parameters that can be determined using DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijesit.comnih.gov A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such analyses help in understanding the charge transfer interactions within the molecule. ijesit.comresearchgate.net For substituted pyridines, the HOMO is often localized on the electron-rich regions, such as the amino groups and the pyridine (B92270) ring, while the LUMO may be distributed across the aromatic system. researchgate.netmdpi.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors Note: These values are representative of those obtained for similar heterocyclic amine compounds and illustrate the type of data generated from FMO analysis.

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--5.9
LUMO EnergyELUMO--1.2
Energy GapΔEELUMO - EHOMO4.7
Electronegativityχ-(EHOMO+ELUMO)/23.55
Chemical Hardnessη(ELUMO-EHOMO)/22.35

This interactive table presents key reactivity descriptors derived from HOMO and LUMO energies.

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are highly useful for assigning signals in experimentally obtained spectra and confirming the molecular structure.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is a common application of DFT. ijesit.com Calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.). Comparing theoretical spectra with experimental ones allows for a detailed assignment of vibrational modes. researchgate.netresearchgate.net For example, C-Cl stretching vibrations in similar chloro-aromatic compounds are typically observed in the lower wavenumber region of the spectrum. researchgate.net

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. This analysis helps in understanding the electronic properties and potential color of the compound.

Molecular Modeling and Dynamics Simulations

Beyond the properties of an isolated molecule, molecular modeling and simulations explore how this compound behaves in a more complex environment, such as in solution or interacting with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com Pyridine and diamine moieties are common scaffolds in pharmacologically active compounds. nih.gov If this compound were to be investigated as a potential ligand for a biological target, docking simulations could elucidate its binding mode within the receptor's active site. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex, providing a rationale for its potential biological activity. mdpi.comnih.gov

Molecules are not static; they possess a degree of flexibility, allowing them to adopt various shapes or conformations. Conformational analysis aims to identify the different stable conformers of a molecule and their relative energies. mdpi.com For a molecule like this compound, this would involve studying the rotation around the single bonds connected to the amino and methyl groups. Understanding the conformational landscape is crucial because the biological activity of a molecule can be highly dependent on its ability to adopt a specific shape to fit into a receptor's binding site. nih.govmdpi.com Molecular dynamics (MD) simulations can further explore this flexibility over time, providing insights into how the molecule behaves in a dynamic, solvated environment.

Theoretical Reactivity and Selectivity Predictions

Theoretical predictions of reactivity and selectivity for this compound rely on quantum chemical calculations to model its behavior in chemical reactions. These computational methods provide a molecular-level understanding of factors controlling reaction pathways and product formation.

The exploration of reaction mechanisms involving this compound is greatly aided by computational assessments of potential energy surfaces. Density Functional Theory (DFT) is a commonly employed method for these investigations, allowing for the calculation of energies of reactants, products, intermediates, and transition states. acs.org

For instance, in a hypothetical reaction, such as an electrophilic aromatic substitution or a condensation reaction, DFT calculations can elucidate the step-by-step mechanism. The process involves locating the transition state (TS) for each elementary step and calculating its energy barrier. A lower energy barrier indicates a more kinetically favorable pathway.

Consider a hypothetical electrophilic nitration reaction on the pyridine ring. Computational models would be used to determine the most likely site of substitution by comparing the activation energies for the formation of the sigma complex at each possible position. The transition state geometries provide crucial information about the bond-forming and bond-breaking processes.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Nitration of this compound

Position of NitrationActivation Energy (kcal/mol)
C625.8
N1 (pyridine nitrogen)35.2

This table is illustrative and based on general principles of electrophilic substitution on substituted pyridines. The values are not derived from actual experimental or published computational data for this specific molecule.

The data in the hypothetical Table 1 would suggest that electrophilic attack is more likely to occur at the C6 position due to a lower activation energy barrier compared to the pyridine nitrogen. Such computational assessments are invaluable for predicting reaction outcomes and guiding synthetic strategies. Mechanistic studies often demonstrate that reaction pathways can be adapted for selective functionalization of nitrogen heterocyles. researchgate.net

The substituents on the pyridine ring—chloro, methyl, and two amino groups—exert significant electronic and steric effects that dictate the regioselectivity and kinetics of reactions. Computational studies can quantify these effects.

Table 2: Hypothetical Calculated Reaction Rates for Nucleophilic Aromatic Substitution with a Model Nucleophile

Substituent at C4Relative Rate Constant (k_rel)
-CH₃ (original molecule)1.0
-H0.8
-CF₃3.2

This table is for illustrative purposes to demonstrate the concept of substituent effects on reaction kinetics and is not based on experimentally verified data for this compound.

The hypothetical data in Table 2 suggests that replacing the methyl group with a strongly electron-withdrawing trifluoromethyl group could significantly increase the rate of a nucleophilic aromatic substitution reaction, a common reaction for chloropyridines.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physical properties. For this compound and its derivatives, these models can be invaluable in fields such as medicinal chemistry and materials science. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of SAR modeling. In a typical QSAR study for a series of compounds based on the this compound scaffold, various molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity.

Table 3: Hypothetical Molecular Descriptors for a Series of 5-Chloro-4-R-pyridine-2,3-diamine Derivatives and Their Predicted Inhibitory Activity against a Kinase Target

R-group at C4LogPDipole Moment (Debye)Predicted IC₅₀ (µM)
-CH₃2.13.55.2
-C₂H₅2.53.64.8
-OCH₃1.93.96.1
-F2.04.23.5

This table is a hypothetical representation of data that could be generated in a QSAR study. The values are illustrative and not based on actual experimental results.

The hypothetical QSAR model represented in Table 3 might suggest that increasing the polarity (higher dipole moment) and introducing a fluorine atom could lead to enhanced inhibitory activity. Such models guide the rational design of new, more potent analogues.

SPR modeling follows a similar approach but focuses on physical properties such as solubility, melting point, or thermal stability. For example, by calculating descriptors related to intermolecular interactions, it is possible to build models that predict the solid-state properties of different derivatives of this compound.

Biological and Medicinal Chemistry Research Applications of 5 Chloro 4 Methylpyridine 2,3 Diamine

Development as a Synthetic Precursor for Biologically Active Molecules

The primary application of 5-Chloro-4-methylpyridine-2,3-diamine in research is as a building block for more complex molecules with potential therapeutic or practical uses. The presence of the vicinal diamine functionality on the pyridine (B92270) core is key to its utility, allowing for the formation of a five-membered imidazole (B134444) ring fused to the pyridine ring.

Synthesis of Imidazo[4,5-b]pyridine Derivatives with Pharmaceutical Relevance

The condensation of 2,3-diaminopyridines with various reagents is a well-established method for the synthesis of the imidazo[4,5-b]pyridine core. mdpi.com This structural motif is of significant interest in pharmaceutical chemistry as it is a bioisostere of purines, enabling its derivatives to interact with a wide range of biological targets. mdpi.comuctm.edu

Common synthetic strategies to form the imidazo[4,5-b]pyridine ring from a 2,3-diaminopyridine (B105623) precursor like this compound include:

Reaction with Carboxylic Acids or their Equivalents: This is a popular approach involving condensation and subsequent dehydration. mdpi.com

Condensation with Aldehydes: This reaction, often carried out under oxidative conditions, is another efficient method. mdpi.com

Reaction with Orthoesters: For instance, refluxing a 2,3-diaminopyridine with triethyl orthoformate can yield the corresponding imidazo[4,5-b]pyridine. mdpi.com

The resulting imidazo[4,5-b]pyridine derivatives have shown a broad spectrum of biological activities, including potential as anticancer, anti-inflammatory, antiviral, and antiparasitic agents. uctm.edu

Exploration of Pyridine Derivatives in Agrochemical and Chemical Sensor Development

Pyridine-based compounds play a crucial role in modern agriculture as fungicides, insecticides, and herbicides. agropages.com The pyridine ring is a key component in many commercially successful agrochemicals. While direct applications of this compound in this sector are not extensively documented, its potential as a precursor to novel agrochemicals is significant. For example, chlorinated methylpyridines are important intermediates in the synthesis of several pesticides. agropages.com

In the field of chemical sensors, pyridine derivatives are utilized for their ability to interact with various analytes. acs.org The nitrogen atom in the pyridine ring can act as a binding site for metal ions and other species, leading to detectable changes in optical or electrochemical properties. acs.org Porphyrinoids and other complex molecules incorporating pyridine moieties have been developed as sensors for a range of applications. acs.org The development of sensors based on derivatives of this compound represents a potential area for future research.

Pharmacological Potential and Targeted Therapeutic Effects

Derivatives of 2,3-diaminopyridines, particularly the resulting imidazo[4,5-b]pyridines, have been the subject of extensive pharmacological research. This is due to their structural similarity to endogenous purines, which allows them to modulate the function of various enzymes and receptors. mdpi.com

Antimicrobial and Antibacterial Activity Studies of the Compound and its Derivatives

Imidazo[4,5-b]pyridine derivatives have been investigated for their antimicrobial properties. ijpbs.comnih.gov Studies have shown that certain derivatives exhibit activity against a range of bacterial and fungal strains. For example, some synthesized imidazo[4,5-b]pyridine derivatives have shown promising activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. nih.gov The mechanism of action can vary, but some derivatives have been studied as potential inhibitors of tyrosyl-tRNA synthetase. uctm.edu

A study on a series of 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides demonstrated their antibacterial and antifungal potential. ijpbs.com The zones of inhibition for various derivatives against different microbial strains are presented in the table below.

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliStaphylococcus typhiAspergillus nigerCandida albicans
VIa 121413121110
VIb 131215141211
VIc 111312131012
VId 161718171516
VIe 121113121110
VIf 141316151312
VIg 111212111011
VIh 131414131213
VIi 121313121112
Standard 24 (Ampicillin)22 (Ampicillin)25 (Ampicillin)23 (Ampicillin)20 (Clotrimazole)21 (Clotrimazole)

Data represents the zone of inhibition in mm.

Research into Anticancer and Antiproliferative Properties

The structural resemblance of imidazo[4,5-b]pyridines to purines makes them promising candidates for the development of anticancer agents, as they can interfere with nucleic acid and protein synthesis in cancer cells. mdpi.commdpi.com A number of studies have demonstrated the antiproliferative activity of imidazo[4,5-b]pyridine derivatives against various human cancer cell lines. mdpi.comnih.gov

For instance, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their cytotoxic activity against several cancer cell lines. nih.gov The results indicated moderate activity, with the K562 leukemia cell line being the most sensitive. nih.gov Another study on amidino-substituted imidazo[4,5-b]pyridines showed potent and selective activity against colon carcinoma cell lines. mdpi.com

The table below summarizes the antiproliferative activity of some 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, which share a similar structural motif, against various cancer cell lines. nih.gov

CompoundK562U266U937C6FaDuMDA-MB-231MDA-MB-468A549A2780HepG2
L20 0.850.760.921.981.421.632.231.060.973.17
SAHA 1.541.321.673.224.123.594.854.222.543.97

Data represents IC50 values in µM.

Enzyme Inhibition and Receptor Binding Studies for Therapeutic Targeting

The diverse biological activities of imidazo[4,5-b]pyridine derivatives are often a result of their interaction with specific enzymes and receptors. mdpi.com For example, certain derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are validated targets for anticancer drug development. nih.gov One study identified a 5-chloro-4-((substituted phenyl)amino)pyrimidine-based compound that exhibited class I selectivity for HDAC inhibition. nih.gov

The table below shows the HDAC enzyme inhibitory activity of a selected compound. nih.gov

CompoundHDAC1 (IC50, µM)HDAC2 (IC50, µM)HDAC3 (IC50, µM)HDAC6 (IC50, µM)
L20 0.6842.5480.217>1000

Furthermore, the structural similarity to purines allows these compounds to be investigated for their binding affinity to a variety of receptors, including those involved in cellular signaling pathways.

Investigation of Anti-tubercular Activity

The global health threat posed by tuberculosis (TB), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent development of novel anti-tubercular agents. Pyridine-containing compounds have historically shown promise in this area, and derivatives of this compound are being investigated for their potential to inhibit mycobacterial growth.

Research into related pyridine structures provides a strong rationale for the anti-tubercular potential of this scaffold. For instance, various 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against M. tuberculosis, including against intracellular and biofilm-forming bacilli frontiersin.org. Similarly, imidazo[1,2-a]pyridine-3-carboxamide derivatives have exhibited excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis researchgate.netnih.gov. The anti-tubercular activity of these related compounds suggests that the this compound core could serve as a valuable starting point for the design of new anti-TB drugs.

The evaluation of novel pyridine-based compounds often involves determining their minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis, as well as against clinically isolated MDR strains. For example, studies on other heterocyclic compounds, such as coumarin hybrids and oxadiazole derivatives, have demonstrated a wide range of MIC values, with some compounds showing potency comparable or superior to existing first-line drugs like isoniazid and rifampicin mdpi.comresearchgate.net. It is hypothesized that derivatives of this compound could exhibit similar or enhanced activity, warranting their synthesis and comprehensive anti-tubercular screening.

Elucidation of Molecular Mechanisms of Biological Action

Understanding how a compound exerts its biological effect is crucial for its development as a therapeutic agent. For this compound and its derivatives, research is focused on identifying their specific molecular targets within M. tuberculosis and understanding the structural features that govern their activity.

Identification of Specific Molecular Targets and Binding Modes

Molecular docking studies are a powerful tool for predicting the potential molecular targets of a compound and its binding mode at the atomic level. For various anti-tubercular agents, including pyridine derivatives, several key mycobacterial enzymes have been identified as potential targets. These include thymidylate kinase, which is essential for DNA synthesis, and polyketide synthase 13 (Pks13), an enzyme involved in the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall chemmethod.comnih.gov.

Computational studies on pyridine and pyran derivatives have shown that these molecules can fit into the enzymatic pockets of thymidylate kinase, suggesting a potential mechanism of action nih.gov. Molecular docking simulations of pyrazole-3,5-diamine derivatives, which share some structural similarities with pyridine-2,3-diamines, have also indicated strong binding interactions with the active sites of mycobacterial enzymes chemmethod.com. It is plausible that this compound derivatives could similarly target these or other essential mycobacterial enzymes. The diamine functionality, in particular, could form crucial hydrogen bonds with amino acid residues in the active site of a target protein, contributing to the binding affinity and inhibitory activity.

Advanced Structure-Activity Relationship (SAR) Studies for Lead Compound Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies would involve the systematic modification of the chloro, methyl, and diamine substituents to optimize anti-tubercular potency while minimizing toxicity.

Based on SAR studies of other anti-tubercular pyridine derivatives, certain structural modifications can be hypothesized to influence activity. For instance, the lipophilicity of the molecule can play a significant role in its ability to penetrate the mycobacterial cell wall nih.gov. The electronic properties of substituents on the pyridine ring can also affect the compound's interaction with its molecular target. In the case of 7-chloroquinoline derivatives, for example, specific descriptors related to the molecule's shape and electronic distribution have been found to correlate with anti-tubercular activity researchgate.net.

For the this compound core, derivatization of the amino groups could lead to compounds with improved pharmacological properties. The introduction of various aryl or alkyl groups could modulate the compound's lipophilicity and steric bulk, potentially enhancing its binding to a target enzyme. Furthermore, the positions and nature of the substituents on the pyridine ring are critical. The chloro and methyl groups at the 5- and 4-positions, respectively, will influence the electronic landscape of the molecule and could be key to its biological activity. A comprehensive SAR study would involve synthesizing a library of analogues and evaluating their anti-tubercular activity to build a predictive model for designing more potent lead compounds.

Bio-catalyzed Transformations and Metabolite Analysis

Microbial Hydroxylation and Other Bioconversion Pathways of Pyridine Derivatives

Microorganisms possess a diverse array of enzymes, such as monooxygenases and dioxygenases, that can catalyze the transformation of pyridine derivatives. nih.gov The biodegradation of pyridines can occur through various pathways, including hydroxylation, N-oxidation, and ring cleavage. asm.org The rate and pathway of transformation are often dependent on the nature and position of the substituents on the pyridine ring. Halogenated pyridines, for instance, are known substrates for microbial metabolism. nih.gov

Hydroxylation is a common biotransformation reaction for pyridine compounds. For example, several microorganisms are capable of hydroxylating hydroxypyridines to form pyridinediols. portlandpress.com A study on the microbial transformation of 2-amino-4-methyl-3-nitropyridine, a compound structurally related to this compound, by Cunninghamella elegans resulted in hydroxylation at the 5-position of the pyridine ring and on the 4-methyl group. nih.gov This suggests that this compound could undergo similar microbial hydroxylation reactions, potentially at the carbon adjacent to the nitrogen atom or on the methyl group. Other potential bioconversions include N-oxidation of the pyridine ring nitrogen.

Identification and Characterization of Biotransformation Products

Identifying the products of microbial transformation is essential for understanding the metabolic pathways of a compound. This is typically achieved using analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

In the case of 2-amino-4-methyl-3-nitropyridine, biotransformation by Cunninghamella elegans yielded three main products: 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, and 2-amino-4-methyl-3-nitropyridine-1-oxide. nih.gov Another microorganism, Streptomyces antibioticus, transformed the same substrate into 2-amino-4-methyl-3-nitro-6(1H)-pyridinone and its tautomer, 2-amino-6-hydroxy-4-methyl-3-nitropyridine. nih.gov

Based on these findings, it is plausible that the microbial transformation of this compound could yield a variety of hydroxylated and N-oxidized metabolites. The characterization of these biotransformation products would not only provide insight into the metabolic fate of the parent compound but could also lead to the discovery of novel derivatives with potentially enhanced biological activity.

Future Research Directions and Emerging Challenges in 5 Chloro 4 Methylpyridine 2,3 Diamine Studies

Exploration of Novel and Sustainable Synthetic Pathways

A primary challenge in the utilization of substituted pyridines is the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. nih.gov Future research will likely prioritize the discovery of pathways that are scalable, cost-effective, and minimize environmental impact. acs.org

Current synthetic strategies for similar pyridine (B92270) derivatives often involve multi-step processes that may suffer from issues like the use of harsh reagents, generation of significant waste, and difficulties in scaling up. rsc.org Future efforts are expected to focus on overcoming these limitations through innovative approaches. Methodologies such as one-pot multicomponent reactions, which combine several synthetic steps into a single operation, are highly desirable for improving efficiency. nih.govresearchgate.net The exploration of novel catalytic systems, particularly those based on earth-abundant and non-toxic metals like iron, could provide more sustainable alternatives to traditional catalysts. rsc.org Furthermore, the adoption of modern chemical technologies like microwave-assisted synthesis and flow chemistry could lead to dramatically reduced reaction times, improved yields, and safer, more controllable production processes suitable for industrial-scale manufacturing. nih.gov

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives
FeatureConventional MethodsEmerging Sustainable Methods
Catalysts Often rely on precious or toxic metal catalystsFocus on earth-abundant metals (e.g., Iron, Zinc), organo-catalysts, and biocatalysts rsc.orgresearchgate.net
Solvents Use of volatile and often toxic organic solventsShift towards greener solvents (e.g., water, ethanol) or solvent-free conditions nih.gov
Efficiency Multi-step, lengthy reaction times, complex purificationOne-pot reactions, microwave or ultrasound-assisted synthesis for faster processes nih.govtandfonline.com
Waste Higher generation of byproducts and waste streamsAtom-economical reactions designed to minimize waste
Scalability Can be challenging and hazardous to scale upAmenable to continuous flow chemistry for safer, scalable production

The existing functional groups on 5-Chloro-4-methylpyridine-2,3-diamine (chloro, methyl, and two amino groups) dictate its current reactivity. A significant frontier in pyridine chemistry is the development of methods for direct and selective C-H bond functionalization at other positions on the ring. eurekaselect.comrsc.org Such techniques would bypass the need for pre-functionalized starting materials and allow for the late-stage modification of the core structure, providing rapid access to a diverse library of new compounds.

Transition-metal catalysis has emerged as a powerful tool for activating specific C-H bonds. beilstein-journals.orgnih.gov Future research could explore the use of rhodium, iridium, or palladium catalysts to selectively introduce new substituents at the C6 position of the pyridine ring. nih.govmdpi.com Overcoming the directing influence of the existing amino and chloro groups to achieve novel regioselectivity is a key challenge that, if solved, would vastly expand the synthetic utility of this diaminopyridine scaffold. eurekaselect.comacs.org

Advanced Functionalization and Derivatization Strategies

Building upon the core diaminopyridine structure is essential for creating molecules with tailored properties. The vicinal amino groups are particularly suited for constructing more complex heterocyclic systems.

The ortho-diamine functionality is a classic precursor for the synthesis of fused five- and six-membered rings. A major avenue for future research is the reaction of this compound with various reagents to construct novel polyheterocyclic systems. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine (B50134) or diazepine (B8756704) rings. Similarly, cyclization with formic acid, phosgene (B1210022) equivalents, or carbon disulfide could yield fused imidazole (B134444), imidazolidinone, or imidazolethione derivatives, respectively. These complex, rigid architectures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and electronic properties.

Chirality is a fundamental aspect of molecular recognition in biological systems. To date, research has largely focused on the achiral properties of diaminopyridine derivatives. A significant and challenging future direction is the development of synthetic routes to produce enantiomerically pure derivatives. This could be achieved through several strategies:

Asymmetric Catalysis: Employing chiral catalysts to introduce new stereocenters onto the pyridine core or on substituents derived from it.

Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction, which is later removed.

Resolution: Synthesizing a racemic mixture of a derivative and then separating the enantiomers using chiral chromatography or crystallization with a chiral resolving agent.

Successfully developing these methods would allow for the investigation of the stereospecific interactions of these compounds in biological contexts, a crucial step in the design of highly selective molecular probes or therapeutic agents.

Deepening the Understanding of Biological Mechanisms

While the synthesis of new molecules is a primary goal, a concurrent and equally important research direction is to elucidate the precise biological mechanisms through which these compounds exert their effects. The diaminopyridine scaffold is present in various biologically active molecules, but a detailed understanding of how substituents like the chloro and methyl groups on this specific diamine influence its interactions with biological targets is lacking.

Future studies should employ a range of biochemical and biophysical techniques to identify specific protein targets. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies could be used to screen for and validate interactions with enzymes, receptors, or other biomolecules. Once a target is identified, further research would be needed to understand the specific binding mode and the downstream consequences of this interaction on cellular pathways. This knowledge is critical for the rational design of next-generation compounds with improved potency and selectivity.

Comprehensive Mechanistic Studies of Enzyme Inhibition, Receptor Binding, and Cellular Pathways

While the broader class of pyridine derivatives has been investigated as inhibitors for various enzymes, specific mechanistic data on this compound is not yet extensively documented. Future research must prioritize a deep dive into its molecular interactions within biological systems. The pyridine scaffold is a cornerstone in many pharmaceuticals, and its derivatives have been shown to inhibit enzymes like isocitrate dehydrogenase 2 (IDH2) and cholinesterases. nih.govnih.gov

Comprehensive studies should aim to:

Identify and Validate Biological Targets: High-throughput screening against diverse panels of enzymes and receptors is a crucial first step to identify potential biological targets.

Elucidate Binding Modes: Once a target is identified, techniques such as X-ray crystallography and molecular docking simulations can provide atomic-level insights into the binding interactions. nih.gov These studies would clarify how the chloro, methyl, and diamine groups of the compound contribute to binding affinity and selectivity. The two amino groups, for instance, are potential hydrogen bond donors and acceptors, which could be critical for anchoring the molecule in a protein's active site.

Analyze Structure-Activity Relationships (SAR): Systematic modification of the this compound structure and subsequent evaluation of biological activity will help in building robust SAR models. nih.gov This can guide the design of more potent and selective analogues.

Investigate Cellular Effects: Beyond isolated enzyme or receptor assays, it is essential to study the compound's effects on cellular pathways. This includes assessing changes in signaling cascades, gene expression, and metabolic profiles to understand the downstream consequences of target engagement.

Below is a table illustrating inhibitory activities of some substituted pyridine derivatives against various enzymes, highlighting the potential for this class of compounds.

Compound ClassTarget EnzymeIC50 Value
Trisubstituted Pyridine Derivative (14n)Mutant Isocitrate Dehydrogenase 2 (IDH2 R140Q)54.6 nM nih.gov
Pyridine-substituted BODIPY (BDPY-4)Acetylcholinesterase (AChE)54.78 µM nih.gov
Pyridine-substituted BODIPY (BDPY-4)Butyrylcholinesterase (BuChE)150.30 µM nih.gov

This table showcases data for related pyridine derivatives to illustrate the potential biological activity of this chemical class. Data for this compound is a subject for future research.

Pre-clinical Assessment of Efficacy and Toxicity in Advanced Biological Models

Translating promising in vitro activity into a viable therapeutic candidate requires rigorous pre-clinical evaluation in advanced biological models. For a compound like this compound, this stage is critical to assess its potential efficacy and safety profile before any consideration for clinical development. This phase moves beyond simple cell cultures to more complex systems that better mimic human physiology.

Key areas for pre-clinical assessment include:

Pharmacokinetics (PK) and Pharmacodynamics (PD): Studies in animal models (e.g., rodents) are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These PK studies, paired with PD assessments that link drug concentration to biological effect, are fundamental for determining a compound's viability.

Efficacy in Disease Models: If a specific biological target or pathway is confirmed, the compound must be tested in relevant animal models of disease. For instance, if it inhibits a cancer-related enzyme, its effect on tumor growth would be evaluated in xenograft or genetically engineered mouse models.

Toxicity and Safety Pharmacology: A comprehensive toxicity profile is essential. This involves acute and chronic dosing studies in at least two different species to identify any potential adverse effects on major organ systems. Safety pharmacology studies would further investigate effects on cardiovascular, respiratory, and central nervous system functions.

The following table outlines the typical stages and models involved in a pre-clinical assessment pipeline applicable to novel chemical entities.

Assessment StageModels UsedKey Parameters Measured
In Vitro Profiling Cell lines, primary cells, organoidsPotency (IC50/EC50), selectivity, mechanism of action, cytotoxicity
Pharmacokinetics Rodent models (e.g., mice, rats)Bioavailability, half-life, clearance, volume of distribution
Efficacy Studies Animal models of specific diseasesDisease-specific endpoints (e.g., tumor reduction, behavioral changes)
Toxicology Rodent and non-rodent speciesNo-observed-adverse-effect level (NOAEL), organ-specific toxicity
Safety Pharmacology In vivo and ex vivo modelsCardiovascular, respiratory, and central nervous system functions

This table represents a general framework for pre-clinical assessment. Specific studies for this compound would depend on its identified biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govresearchgate.net For a scaffold like this compound, these computational tools can significantly accelerate the design-make-test-analyze cycle, reduce costs, and improve the success rate of identifying lead candidates. nih.gov By learning from vast datasets of chemical structures and their associated properties, AI/ML algorithms can identify complex patterns that are not apparent to human researchers. mdpi.com

Predictive Modeling for Synthesis, Biological Activity, and Toxicity Profiles

Predictive modeling is a key application of AI/ML in chemical research. For this compound and its potential derivatives, these models can provide crucial insights long before a compound is synthesized in the lab.

Predicting Synthesis: AI tools can assist in retrosynthetic analysis, proposing viable and efficient synthetic routes. By training on vast reaction databases, these models can predict reaction outcomes and suggest optimal conditions, mitigating the challenges associated with synthesizing novel or complex molecules.

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are ML methods used to correlate molecular structures with biological activity or physical properties. researchgate.net By calculating a range of molecular descriptors (e.g., electronic, topological, steric), these models can predict the activity of new derivatives of this compound against a specific target. Deep learning models, a more advanced form of ML, can handle large and diverse datasets to make highly accurate predictions. acs.org

Predicting Toxicity: Early prediction of potential toxicity is crucial to avoid late-stage failures in drug development. AI/ML models trained on historical toxicology data can predict various endpoints, such as cardiotoxicity (e.g., hERG channel blockage), hepatotoxicity, and mutagenicity. simulations-plus.com These in silico predictions allow chemists to prioritize compounds with a higher likelihood of being safe. acs.orgsimulations-plus.com

The table below provides examples of molecular descriptor types and the properties they can help predict using AI/ML models.

Descriptor ClassExamplesPredicted Properties
Electronic Dipole moment, partial charges, Sanderson electronegativityReceptor binding affinity, reaction rates, Gibbs free energy researchgate.net
Topological Molecular connectivity indices, Wiener index, total information content index researchgate.netBoiling point, solubility, biological activity
3D/Steric Molecular volume, surface area, 3D-MoRSE descriptorsEnzyme inhibition, steric hindrance in reactions
Physicochemical LogP (lipophilicity), polar surface area (PSA)Membrane permeability, oral bioavailability, ADME properties

Applications in Materials Science and Advanced Sensing

The utility of this compound is not confined to the biological realm. The unique arrangement of nitrogen atoms in the pyridine-2,3-diamine scaffold makes it a highly attractive building block for coordination chemistry and materials science. globethesis.com The lone pair of electrons on the pyridine nitrogen and the two exocyclic amino groups can act as coordination sites for metal ions, opening up avenues for creating novel functional materials.

Development of New Functional Materials Utilizing Pyridine-2,3-diamines

Pyridine-2,3-diamines can serve as versatile ligands or monomers for the construction of advanced materials with tailored properties. The ability of the diamine and pyridine nitrogen atoms to form stable complexes with a wide range of metal ions is a key enabling feature.

Potential applications in materials science include:

Metal-Organic Frameworks (MOFs): The compound can act as an organic linker to connect metal nodes, potentially forming porous, crystalline structures. The specific functionalization (chloro and methyl groups) could influence the topology and pore environment of the resulting MOF, making it suitable for applications in gas storage, separation, or catalysis.

Coordination Polymers: Similar to MOFs, these compounds can form extended one-, two-, or three-dimensional networks with metal ions. The properties of these polymers can be tuned by selecting different metal centers. nih.gov

Polyimides and Advanced Polymers: Aromatic diamines are key monomers in the synthesis of high-performance polymers like polyimides. Pyridine-containing diamines can be used to synthesize polyimides with enhanced thermal stability, solubility, and specific optical properties. researchgate.net

The following table lists potential functional materials that could be developed from pyridine-diamine scaffolds and their prospective applications.

Material TypeBuilding Block RolePotential Application
Metal-Organic Frameworks (MOFs)Organic LinkerGas storage, catalysis, chemical separation
Coordination PolymersLigandLuminescent materials, magnetic materials, sensors
PolyimidesDiamine MonomerHigh-temperature plastics, electronics, aerospace components researchgate.net
Functionalized SurfacesGrafting AgentHeterogeneous catalysts, modified electrodes mdpi.com

Design of Chemical Sensors and Advanced Catalytic Systems Based on the Compound

The inherent chemical properties of the this compound scaffold make it a promising candidate for the development of specialized sensors and catalysts.

Chemical Sensors: The pyridine-diamine moiety can be incorporated into larger molecular systems designed to detect specific ions or molecules. globethesis.com The binding of an analyte to the diamine or pyridine nitrogen atoms can induce a measurable change, such as a shift in fluorescence or a visible color change. For example, related structures have been used to design sensors for anions like nitrate (B79036) through mechanisms involving fluorescence quenching. globethesis.com

Advanced Catalytic Systems: Pyridine derivatives are widely used as ligands in homogeneous and heterogeneous catalysis. acs.org The this compound can be used to synthesize ligands for transition metal catalysts (e.g., Palladium, Platinum, Rhodium). The electronic properties of the pyridine ring, modified by the chloro (electron-withdrawing) and methyl (electron-donating) groups, can fine-tune the activity and selectivity of the metal center in catalytic reactions such as cross-coupling, carbonylation, or hydrogenation. acs.orgrsc.org The compound could also be immobilized on a solid support to create a recyclable, heterogeneous catalyst. mdpi.com

The table below summarizes potential applications in sensing and catalysis.

Application AreaDesign PrincipleTarget Function
Chemical Sensing Analyte binding induces a spectroscopic change (e.g., fluorescence).Detection of metal ions, anions (e.g., nitrate), or small organic molecules. globethesis.com
Homogeneous Catalysis Acts as a ligand to stabilize and modulate a metal catalyst.Suzuki-Miyaura coupling, Heck reaction, carbonylation. acs.org
Heterogeneous Catalysis Immobilized onto a solid support (e.g., silica, magnetic nanoparticles). rsc.orgRecyclable catalysts for industrial chemical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-4-methylpyridine-2,3-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and reduction reactions. For example, chlorination of the pyridine precursor at position 5 followed by methylation at position 4 can be achieved using reagents like POCl₃ and methyl iodide under anhydrous conditions . Yield optimization requires precise control of temperature (e.g., 60–80°C for chlorination) and stoichiometric ratios (e.g., 1.2 equivalents of methylating agent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the diamine product with >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC-MS : To confirm molecular weight (C₆H₇ClN₃, MW 170.6 g/mol) and detect impurities.
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for pyridine ring) and methyl groups (δ 2.4–2.6 ppm). Absence of extraneous peaks indicates purity .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential release of volatile chlorinated intermediates.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction pathways for modifying this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and predict regioselectivity in substitution reactions. For example, modeling the nucleophilic attack at the C-2 position of the pyridine ring reveals activation energies (~25–30 kcal/mol) for amination steps. These insights guide experimental prioritization of solvent systems (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 5-Amino-2-chloro-3-methylpyridine) to identify shifts caused by electron-withdrawing/donating groups .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., amine vs. imine configurations) by determining crystal structures .
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) contributing to spectral anomalies .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The methyl group at C-4 hinders access to the C-3 amine, reducing coupling efficiency with bulky palladium catalysts (e.g., BrettPhos Pd G3). Switch to smaller ligands (e.g., XPhos) improves yields by 20–30% .
  • Electronic Effects : The chloro group at C-5 deactivates the ring, slowing Suzuki-Miyaura couplings. Microwave-assisted synthesis (100°C, 30 min) enhances reactivity by overcoming electronic barriers .

Q. What advanced separation techniques (e.g., membrane technologies) purify this compound from complex reaction mixtures?

  • Methodological Answer :

  • Nanofiltration Membranes : Use polyamide membranes (MWCO 200–300 Da) to retain high-MW byproducts while allowing the target compound to permeate.
  • Countercurrent Chromatography (CCC) : Achieve >99% purity via biphasic solvent systems (e.g., hexane/ethyl acetate/water) optimized using Hansen solubility parameters .

Data-Driven Research and Innovation

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) optimize the scalability of this compound synthesis?

  • Methodological Answer :

  • Reactor Simulation : Model heat/mass transfer in continuous-flow reactors to identify bottlenecks (e.g., hot spots during exothermic amination).
  • Machine Learning (ML) : Train models on historical reaction data (e.g., yields, solvent choices) to predict optimal conditions for new derivatives. For example, ML algorithms reduce optimization cycles from 50+ trials to <10 .

Q. What methodologies integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer :

  • Post-Synthetic Modification (PSM) : React the diamine with Zn-based MOFs (e.g., ZIF-8) to anchor active sites for CO₂ capture. Characterize via BET surface area analysis and in-situ FTIR to confirm functionalization .
  • Kinetic Studies : Monitor framework stability under catalytic conditions (e.g., 100°C, 5 bar) using TGA and PXRD .

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Feasible Synthetic Routes

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5-Chloro-4-methylpyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-methylpyridine-2,3-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.